molecular formula C13H14O4 B11805977 Methyl 4-propoxybenzofuran-6-carboxylate

Methyl 4-propoxybenzofuran-6-carboxylate

Cat. No.: B11805977
M. Wt: 234.25 g/mol
InChI Key: RKCXCIUZEGFJFA-UHFFFAOYSA-N
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Description

Methyl 4-propoxybenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl ester group at the 6-position and a propoxy group at the 4-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-propoxybenzofuran-6-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-propoxybenzofuran-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its structural similarity to other biologically active benzofurans.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 4-propoxybenzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

    Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the specific substituents present in methyl 4-propoxybenzofuran-6-carboxylate.

    4-Propoxybenzofuran: This compound has the propoxy group but lacks the methyl ester group.

    6-Carboxybenzofuran: This compound has the carboxyl group but lacks the propoxy group

Uniqueness: this compound is unique due to the specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.

Biological Activity

Methyl 4-propoxybenzofuran-6-carboxylate is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the implications of its pharmacological properties based on diverse research findings.

Synthesis of this compound

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:

  • Preparation of Benzofuran Skeleton : The benzofuran core is synthesized through cyclization reactions involving appropriate phenolic and carbonyl compounds.
  • Substitution Reactions : Propoxy and carboxylate groups are introduced through nucleophilic substitution and esterification processes.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity Overview

This compound has been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds within the benzofuran class exhibit varying degrees of antimicrobial activity. In a study examining related benzofuran derivatives, it was found that:

  • Activity Against Pathogens : Some derivatives showed significant activity against Candida albicans and other bacterial strains, although specific data for this compound remains limited.
  • Minimum Inhibitory Concentration (MIC) : Compounds with structural similarities were tested with MIC values indicating effectiveness at concentrations ranging from 128 to 512 mg/L against various pathogens .

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro tests on cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) have shown that some benzofuran derivatives possess cytotoxic properties. However, specific studies on this compound indicate minimal to no significant anticancer activity .
  • Mechanism of Action : The anticancer mechanisms often involve disruption of microtubule formation, leading to apoptosis in tumor cells .

Research Findings and Case Studies

A comprehensive review of the literature reveals various studies that have explored the biological activity of related compounds:

StudyFocusFindings
Antimicrobial ActivityLimited activity against C. albicans; MIC > 512 mg/L for most compounds.
Anticancer PotentialNo significant cytotoxicity observed in K562 and HeLa cells; further structural modifications needed for enhanced activity.
HIV Inhibitory ActivityRelated compounds showed promising anti-HIV effects with low cytotoxicity; suggests potential for broader antiviral applications.

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 4-propoxy-1-benzofuran-6-carboxylate

InChI

InChI=1S/C13H14O4/c1-3-5-16-11-7-9(13(14)15-2)8-12-10(11)4-6-17-12/h4,6-8H,3,5H2,1-2H3

InChI Key

RKCXCIUZEGFJFA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=CC2=C1C=CO2)C(=O)OC

Origin of Product

United States

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